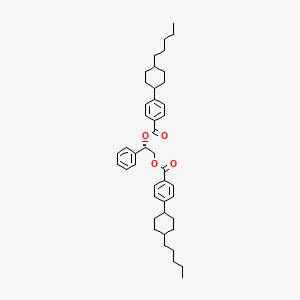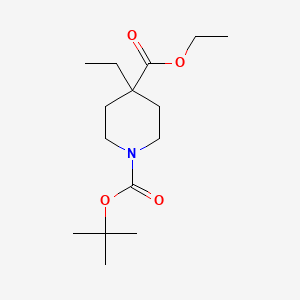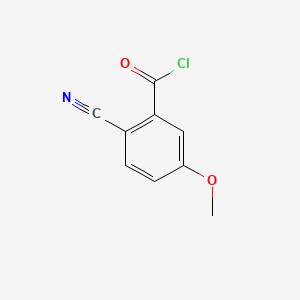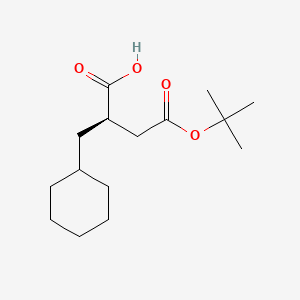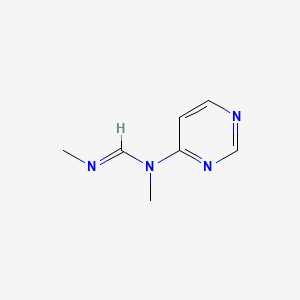
N,N'-Dimethyl-N-(pyrimidin-4-yl)formimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dimethyl-N-4-pyrimidinylimidoformamide is a chemical compound with the molecular formula C7H10N4. It is known for its applications in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Dimethyl-N-4-pyrimidinylimidoformamide can be synthesized through a multi-step process involving the reaction of pyrimidine derivatives with dimethylamine. One common method involves the reaction of 4-chloropyrimidine with dimethylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of N,N’-Dimethyl-N-4-pyrimidinylimidoformamide typically involves large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-N-4-pyrimidinylimidoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N’-Dimethyl-N-4-pyrimidinylimidoformamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N’-Dimethyl-N-4-pyrimidinylimidoformamide exerts its effects involves its interaction with specific molecular targets. The compound acts as a nucleophilic catalyst, facilitating the formation of reactive intermediates in various chemical reactions. It can also interact with biological molecules, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-aminopyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
N,N-Dimethyl-4-aminopyrimidine: Similar in structure but with different substituents on the pyrimidine ring.
Uniqueness
N,N’-Dimethyl-N-4-pyrimidinylimidoformamide is unique due to its specific structural configuration, which imparts distinct reactivity and catalytic properties. Its ability to act as a nucleophilic catalyst in a wide range of reactions sets it apart from other similar compounds .
Properties
CAS No. |
193014-39-0 |
|---|---|
Molecular Formula |
C7H10N4 |
Molecular Weight |
150.185 |
IUPAC Name |
N,N/'-dimethyl-N-pyrimidin-4-ylmethanimidamide |
InChI |
InChI=1S/C7H10N4/c1-8-6-11(2)7-3-4-9-5-10-7/h3-6H,1-2H3 |
InChI Key |
KMOZOVDEOQXXGT-UHFFFAOYSA-N |
SMILES |
CN=CN(C)C1=NC=NC=C1 |
Synonyms |
Methanimidamide, N,N-dimethyl-N-4-pyrimidinyl-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



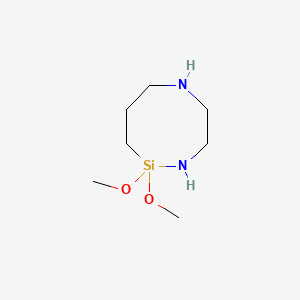
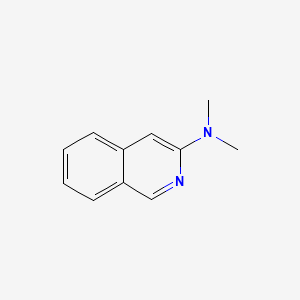
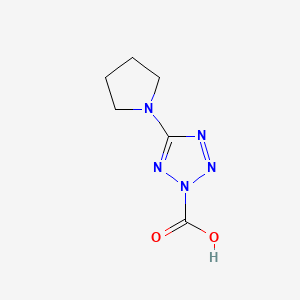
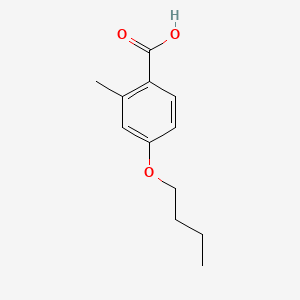
![2-[[2-chloro-4-[3-chloro-4-[[1-(2-methoxy-5-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methoxy-5-methylphenyl)-3-oxobutanamide](/img/structure/B575801.png)
